molecular formula C21H30N2O3S2 B3816532 N-{[1-(1-adamantylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide

N-{[1-(1-adamantylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide

Cat. No. B3816532
M. Wt: 422.6 g/mol
InChI Key: RIPIBHDSMBNBOS-UHFFFAOYSA-N
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Description

Adamantane is an organic compound with formula C10H16, described as the fusion of three cyclohexane rings. It’s the most stable isomer of C10H16, and its spatial arrangement of carbon atoms is the same as in the diamond crystal . The compound you’re interested in seems to be a derivative of adamantane, with additional functional groups attached.


Synthesis Analysis

While specific synthesis methods for your compound aren’t available, similar adamantane derivatives have been synthesized through various methods. For instance, the reaction of 1-adamantyl carbohydrazide with various substituted benzaldehydes and acetophenones yielded the corresponding hydrazide-hydrazones with a 1-adamantane carbonyl moiety .


Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor. It’s poorly soluble in water but soluble in hydrocarbons . The physical and chemical properties of your compound would be influenced by the additional functional groups attached to the adamantane core.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some adamantane derivatives have shown antimicrobial and cytotoxic activity .

properties

IUPAC Name

N-[[1-(adamantane-1-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3S2/c24-20(21-10-16-7-17(11-21)9-18(8-16)12-21)23-5-1-3-15(14-23)13-22-28(25,26)19-4-2-6-27-19/h2,4,6,15-18,22H,1,3,5,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPIBHDSMBNBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C23CC4CC(C2)CC(C4)C3)CNS(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(1-adamantylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[1-(1-adamantylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide
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N-{[1-(1-adamantylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide
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N-{[1-(1-adamantylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide

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